molecular formula C5H14ClNO2S B595832 [2-(Ethylsulfonyl)ethyl]methylamine hydrochloride CAS No. 128696-32-2

[2-(Ethylsulfonyl)ethyl]methylamine hydrochloride

Cat. No.: B595832
CAS No.: 128696-32-2
M. Wt: 187.682
InChI Key: DEYJONNLBBVQND-UHFFFAOYSA-N
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Description

[2-(Ethylsulfonyl)ethyl]methylamine hydrochloride is a chemical compound with the molecular formula C5H13NO2S·HCl. It is a solid substance used in various scientific and industrial applications. The compound is characterized by the presence of an ethylsulfonyl group attached to an ethylamine backbone, with a hydrochloride salt form to enhance its stability and solubility .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Ethylsulfonyl)ethyl]methylamine hydrochloride typically involves the reaction of ethylsulfonyl chloride with ethylamine in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the ethylamine attacks the sulfonyl chloride, forming the desired product. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

[2-(Ethylsulfonyl)ethyl]methylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[2-(Ethylsulfonyl)ethyl]methylamine hydrochloride is utilized in several scientific research fields:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [2-(Ethylsulfonyl)ethyl]methylamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions that modify its structure and activity. The ethylsulfonyl group plays a crucial role in its reactivity, influencing the compound’s ability to undergo oxidation, reduction, and substitution reactions .

Comparison with Similar Compounds

Similar Compounds

  • [2-(Methylsulfonyl)ethyl]methylamine hydrochloride
  • [2-(Propylsulfonyl)ethyl]methylamine hydrochloride
  • [2-(Butylsulfonyl)ethyl]methylamine hydrochloride

Uniqueness

[2-(Ethylsulfonyl)ethyl]methylamine hydrochloride is unique due to its specific ethylsulfonyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and research studies .

Properties

IUPAC Name

2-ethylsulfonyl-N-methylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO2S.ClH/c1-3-9(7,8)5-4-6-2;/h6H,3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEYJONNLBBVQND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)CCNC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50700649
Record name 2-(Ethanesulfonyl)-N-methylethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50700649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128696-32-2
Record name 2-(Ethanesulfonyl)-N-methylethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50700649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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